molecular formula C14H18O2 B15237745 (1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol

(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol

Cat. No.: B15237745
M. Wt: 218.29 g/mol
InChI Key: QNPCJSMKTRDTDJ-UHFFFAOYSA-N
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Description

(1-Phenyl-2-oxabicyclo[222]octan-4-YL)methanol is a chemical compound with the molecular formula C14H18O2 It is a derivative of the oxabicyclo[222]octane structure, which is known for its unique three-dimensional framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is favored for its efficiency and the high yield of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodocyclization reactions under controlled conditions to ensure purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: (1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol involves its interaction with specific molecular targets. The oxabicyclo[2.2.2]octane core can enhance the physicochemical properties of drugs, such as increased water solubility and metabolic stability . This compound can modulate biological pathways by acting as a bioisostere, thereby influencing the activity of enzymes and receptors.

Comparison with Similar Compounds

    Bicyclo[1.1.1]pentane: Known for its compact structure and use as a phenyl ring replacement.

    Cubane: Another phenyl ring bioisostere with unique stability properties.

    Bicyclo[2.2.2]octane: Shares a similar core structure but lacks the oxygen atom present in oxabicyclo[2.2.2]octane.

Uniqueness: (1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol stands out due to its enhanced physicochemical properties, such as improved solubility and stability, making it a valuable compound in drug design and materials science .

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and properties make it a compound of great interest for further research and development.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(1-phenyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol

InChI

InChI=1S/C14H18O2/c15-10-13-6-8-14(9-7-13,16-11-13)12-4-2-1-3-5-12/h1-5,15H,6-11H2

InChI Key

QNPCJSMKTRDTDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CO2)CO)C3=CC=CC=C3

Origin of Product

United States

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